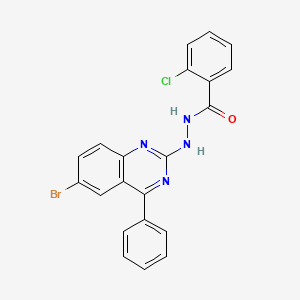

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide, also known as BPQ-Cl or BPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPQ-Cl is a hydrazide derivative of quinazoline, a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. BPQ-Cl has shown promising results in scientific research, and

Aplicaciones Científicas De Investigación

- Anticancer Potential : Researchers have explored the anticancer effects of this compound due to its structural resemblance to quinazoline derivatives. It may inhibit specific kinases involved in cancer cell proliferation and survival .

- Anti-inflammatory Activity : N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide could serve as a lead compound for developing anti-inflammatory drugs. Its hydrazide moiety may interact with inflammatory pathways .

- Organic Semiconductors : The quinazoline core in this compound suggests potential as an organic semiconductor. Researchers investigate its electronic properties for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Quantum Dots : Quantum dots (QDs) are nanoscale semiconductor particles with unique optical properties. The bromo-phenylquinazoline moiety could be incorporated into QDs for applications in quantum information processing and imaging .

- Enzyme Inhibitors : The compound’s hydrazide group may interact with enzymes. Researchers study its inhibitory effects on specific enzymes, potentially leading to novel therapeutic agents .

- Pesticide Development : The quinazoline scaffold has been explored for its pesticidal properties. N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide could contribute to the development of environmentally friendly pesticides .

- Photosensitizers : PDT is a cancer treatment that uses light-activated compounds (photosensitizers) to selectively destroy tumor cells. The bromo-phenylquinazoline structure may serve as a potential photosensitizer for PDT .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Quantum Science and Technology

Biochemical Assays and Enzyme Inhibition

Agrochemicals and Pest Control

Photodynamic Therapy (PDT)

Propiedades

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrClN4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYESKVYKTQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)

![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)

![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)

![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)

![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)